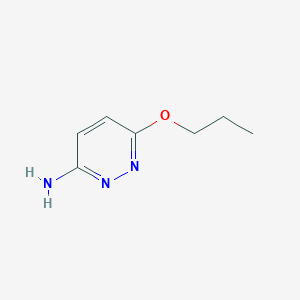

6-Propoxypyridazin-3-amine

Description

Significance of Pyridazine (B1198779) Derivatives in Contemporary Medicinal Chemistry Research

Pyridazine derivatives are a cornerstone of modern medicinal chemistry due to their wide spectrum of pharmacological activities. openmedicinalchemistryjournal.com The unique physicochemical properties of the pyridazine ring, such as its polarity, hydrogen bonding capacity, and ability to serve as a bioisosteric replacement for other aromatic systems, make it an attractive scaffold for drug design. nih.gov Researchers have successfully developed pyridazine-based compounds with applications in various therapeutic areas.

The inherent properties of the pyridazine ring, including its high dipole moment and robust hydrogen-bonding capacity, are crucial in its interactions with biological targets. nih.gov These characteristics contribute to its utility in molecular recognition and can enhance a molecule's drug-like properties. nih.gov

The diverse biological activities exhibited by pyridazine derivatives are extensive and well-documented. They have been investigated for their potential as:

Anti-inflammatory and Analgesic Agents: Many pyridazinone derivatives have shown potent anti-inflammatory and analgesic effects. jscimedcentral.comjscimedcentral.com

Anticancer Agents: Certain pyridazine compounds have demonstrated significant antiproliferative activity against various cancer cell lines. ontosight.ai

Antimicrobial Agents: The pyridazine scaffold has been incorporated into molecules with notable antibacterial and antifungal properties. ontosight.aimdpi.com

Cardiovascular Agents: Pyridazinone derivatives have been developed as cardiotonic agents, useful in treating conditions like congestive heart failure. researchgate.net

Neurological Agents: The pyridazine framework is a key component in ligands for central nervous system targets, such as sigma-1 receptors, with potential applications in treating neuropathic pain and neurodegenerative diseases like Alzheimer's. nih.gov

Overview of Biologically Active Structurally Related Pyridazine and Pyridazinone Analogs in Prior Research

The academic interest in 6-Propoxypyridazin-3-amine is bolstered by the proven biological activities of its structural relatives. A vast body of research highlights the therapeutic potential of various pyridazine and pyridazinone analogs.

For instance, a number of 3(2H)-pyridazinone derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory properties, with some showing potency comparable to or greater than existing drugs. jscimedcentral.comjscimedcentral.com The general structure of these active compounds often features substitutions at various positions of the pyridazinone ring, influencing their biological activity.

In the realm of neuropharmacology, derivatives of 6-hydroxypyridazinone have been synthesized as potent and selective ligands for the sigma-1 receptor, a target implicated in neuropathic pain. nih.gov

The tables below summarize the biological activities of some representative pyridazine and pyridazinone analogs, providing a snapshot of the research landscape that informs the investigation of new derivatives like this compound.

| Compound Class | Example Compound | Biological Activity |

| Pyridazinone Derivatives | 4-amino-2-methyl-6-phenyl-5-vinyl-3(2H)-pyridazinone | Analgesic and Anti-inflammatory jscimedcentral.com |

| 6-Hydroxypyridazinone Derivatives | 2-(3,4-dichlorophenyl)-6-(3-(piperidin-1-yl)propoxy)pyridazin-3(2H)-one | Sigma-1 Receptor Ligand (for neuropathic pain) |

| 3(2H)-Pyridazinone Analogs | Emorfazone | Analgesic and Anti-inflammatory jscimedcentral.comjscimedcentral.com |

| Fused Pyridazines | Pyrrolo[1,2-b]pyridazines | Diverse biological activities researchgate.net |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6-propoxypyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-2-5-11-7-4-3-6(8)9-10-7/h3-4H,2,5H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXEDABZQSZKQKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NN=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80440965 | |

| Record name | 6-Propoxypyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80440965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90008-50-7 | |

| Record name | 6-Propoxypyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80440965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 6 Propoxypyridazin 3 Amine

Established Synthetic Routes to the 6-Propoxypyridazin-3-amine Core

The construction of the this compound scaffold can be achieved through several strategic approaches, primarily involving the formation of the pyridazinone ring, followed by functionalization at the 6- and 3-positions.

Strategies for Pyridazinone Ring Formation

The pyridazinone ring is a fundamental heterocyclic structure in a wide array of pharmacologically and agrochemically important molecules. scispace.com A common and versatile method for its synthesis involves the condensation of a γ-keto acid with hydrazine (B178648) hydrate (B1144303). scispace.comsphinxsai.com For instance, the reaction of aroyl propionic acids with hydrazine hydrate in a solvent like methanol (B129727), followed by refluxing, yields 6-aryl-2,3,4,5-tetrahydro-3-pyridazinones. sphinxsai.com Another approach involves the Friedel-Crafts acylation of an aromatic hydrocarbon with succinic anhydride (B1165640) to produce the precursor γ-keto acid. sphinxsai.com

Microwave-assisted procedures have also been developed to form the pyridazinone ring, offering advantages in terms of reaction time and product purity. scispace.com Furthermore, pyridazinone derivatives can be synthesized from 2-furanones by reacting them with hydrazine hydrate to form a hydrazide intermediate, which is then cyclized. researchgate.net

Alkylation and Selective Functionalization at the 6-Position

The introduction of the propoxy group at the 6-position is a critical step in the synthesis of this compound. A widely reported method is the nucleophilic substitution of a leaving group, typically chlorine, on the pyridazine (B1198779) ring with a propoxy group. This reaction is commonly carried out by reacting 6-chloropyridazin-3-amine with propanol (B110389) in the presence of a base such as potassium carbonate under reflux conditions.

Alternative methods include the O-alkylation of a corresponding hydroxypyridazine derivative. For example, 6-hydroxypyridin-3-amine can be O-propylated using propyl bromide or iodide in acetone (B3395972) with anhydrous potassium carbonate, achieving yields of 70–75%. It is crucial to maintain anhydrous conditions to prevent hydrolysis.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a robust alternative for forming the C-O bond, especially when dealing with substrates that have sensitive functional groups.

Regiospecific Introduction of the Amino Moiety at the 3-Position

The final step in constructing the core structure is the introduction of the amino group at the 3-position. A common method involves the reaction of 3,6-dichloropyridazine (B152260) with ammonia (B1221849). nbinno.comgoogle.com This reaction can be performed using concentrated aqueous ammonia or ammonia in a solvent like absolute ethanol (B145695) at elevated temperatures. nbinno.com Industrial processes may utilize water-soluble polyethers as catalysts to improve reaction efficiency. nbinno.com

Another approach is the reductive amination of a corresponding carbonyl compound. For instance, 6-propoxypyridine-3-carbaldehyde can be reacted with ammonium (B1175870) acetate (B1210297) and a reducing agent like sodium cyanoborohydride in methanol to yield this compound. This method is particularly useful for substrates that are sensitive to nucleophilic substitution.

Advanced Derivatization Approaches for Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Once the this compound core is synthesized, further modifications can be made to explore its biological activity and properties.

Modifications of the Propoxy Side Chain and its Impact on Biological Activity

The propoxy side chain at the 6-position can be modified to investigate its influence on biological activity. For instance, in the context of developing inhibitors for specific enzymes, the length and nature of the alkyl chain can be varied. Studies on related pyridazine derivatives have shown that substitutions at the 6-position with small heterocycles can lead to greater potency compared to a phenyl group. semanticscholar.org

The synthesis of various 3-O-substituted benzyl (B1604629) pyridazinone derivatives has been reported, and these compounds have demonstrated significant anti-inflammatory activity. researchgate.net The nature of the substituent on the benzyl group can be altered to fine-tune the biological effect.

Systematic Substitutions on the Pyridazine Ring System for Enhanced Potency and Selectivity

Systematic substitutions on the pyridazine ring itself are a key strategy for optimizing potency and selectivity. The amino group at the 3-position is a common site for modification. For example, N-acylation of the amino group can lead to derivatives with altered pharmacological profiles. nih.gov

Furthermore, the introduction of various substituents at other available positions on the pyridazine ring can significantly impact biological activity. For example, in a series of thieno[2,3-b]pyridine (B153569) derivatives, substitutions on the aryl group at the 6-position were found to be crucial for their anti-inflammatory activity. nih.gov Similarly, studies on other heterocyclic systems have demonstrated that the number and position of substituents like methoxy (B1213986) groups can influence antiproliferative activity. mdpi.com

The following table summarizes some derivatization approaches and their observed impact on biological activity:

| Core Scaffold | Modification | Observed Impact on Biological Activity |

| Pyridazinone | Substitution with 4-arylpiperazin-1-yl-carbonylalkyl moieties at N-2 | Analgesic and anti-inflammatory activity. sarpublication.com |

| Pyridazinone | Introduction of an acetamide (B32628) side chain at N-2 and heterocyclic ring at C-6 | Increased analgesic and anti-inflammatory action with reduced ulcerogenic effects. sarpublication.com |

| 6-Aryl-3-amino-thieno[2,3-b]pyridine | Substitution on the 6-aryl group | Potent inhibition of nitric oxide production, indicating anti-inflammatory potential. nih.gov |

| Pyridine (B92270) | Increasing the number of methoxy group substituents | Decreased IC50 values, indicating increased antiproliferative activity. mdpi.com |

Chemical Space Exploration of the Amino Group and its Derivatives

The exploration of the chemical space around the amino group of this compound has been a key strategy in the development of novel compounds with diverse pharmacological activities. This involves modifying the primary amine to generate a variety of derivatives, including secondary and tertiary amines, amides, and by incorporating the nitrogen into cyclic structures. These modifications systematically probe the structure-activity relationships (SAR), aiming to enhance target affinity, selectivity, and pharmacokinetic properties.

The amino group, a primary aliphatic amine, serves as a crucial pharmacophoric feature. wikipedia.org Its basicity and hydrogen bonding capacity are often pivotal for molecular recognition at biological targets. Derivatization of this group allows for a systematic investigation of how alterations in steric bulk, electronics, and hydrogen bonding potential impact biological activity.

Table 1: Examples of Amino Group Derivatization in Pyridazine Scaffolds

| Derivative Type | General Structure | R Groups Explored | Resulting Compound Class |

| Secondary Amines | R-NH-Ar | Alkyl, Aryl, (Piperidin-2-ylmethyl) | Substituted amino-pyridazines |

| Tertiary Amines | R₂N-Ar | Cyclic amines (e.g., Piperidine (B6355638), Piperazine) | N-substituted pyridazinamines |

| Amides | R-C(O)NH-Ar | Acetic acid derivatives | Pyridazinyl-amides |

This table illustrates common derivatization strategies applied to the amino group of pyridazine cores to explore the chemical space. "Ar" represents the 6-propoxypyridazin-3-yl moiety.

Research has shown that converting the primary amine to secondary or tertiary amines can significantly influence a compound's pharmacological profile. For instance, the introduction of a piperidin-2-ylmethyl group to the amino nitrogen of a related pyridazine scaffold was explored in the context of NLRP3 inhibitors. googleapis.comgoogleapis.com Similarly, the incorporation of piperidine and piperazine (B1678402) rings, forming tertiary amines, has been a common strategy in the design of ligands for sigma-1 receptors and other central nervous system targets. researchgate.netacs.org These cyclic amines can introduce favorable conformational constraints and additional interaction points with the receptor.

The conversion of the amino group into an amide is another important derivatization. For example, the synthesis of amide derivatives of [6-(5-methyl-3-phenylpyrazole-1-yl)-3(2H)-pyridazinone-2-yl]acetic acids has been investigated for potential analgesic and anti-inflammatory properties.

The systematic exploration of these derivatives, often guided by computational methods like chemical space docking and active learning, allows researchers to navigate the vast chemical space and identify compounds with optimized properties. mpg.dechemrxiv.orgyoutube.com This approach accelerates the discovery of novel drug candidates by focusing synthetic efforts on the most promising molecular architectures. mpg.de

Novel Synthetic Strategies for this compound and its Analogs

Recent advancements in synthetic organic chemistry have led to the development of novel and efficient strategies for the synthesis of this compound and its analogs. These methods often focus on improving yields, reducing the number of synthetic steps, and allowing for greater diversity in the final products.

A common and foundational approach to constructing the pyridazinone core involves the cyclization of maleic anhydride with a suitable hydrazine derivative. acs.orgnih.gov For instance, the reaction of maleic anhydride with (4-methoxyphenyl)hydrazine (B1593770) hydrochloride can be used to form a 6-hydroxypyridazinone intermediate. nih.gov This intermediate is then typically subjected to alkylation to introduce the propoxy group.

One of the key intermediates for the synthesis of 6-substituted pyridazin-3-amines is 3-amino-6-chloropyridazine. nih.gov This compound allows for nucleophilic substitution of the chlorine atom with an alkoxide, such as propoxide, to yield the desired this compound.

Table 2: Key Reactions in the Synthesis of this compound Analogs

| Reaction Type | Reactants | Product | Significance |

| Cyclization | Maleic anhydride, Phenylhydrazine hydrochloride | 6-Hydroxy-2-phenylpyridazin-3(2H)-one | Forms the core pyridazinone ring structure. acs.org |

| O-Alkylation | 6-Hydroxypyridazinone, 1,3-Dibromopropane | 6-(3-Bromopropoxy)pyridazinone | Introduces the alkoxy side chain. nih.gov |

| Nucleophilic Substitution | 6-Chloro-pyridazin-3-amine, Sodium propoxide | This compound | A direct method to install the propoxy group. |

| Reductive Amination | Aldehydes/Ketones, Amines | Substituted amines | Used to produce a wide array of amine derivatives. wikipedia.org |

Novel strategies often focus on the late-stage functionalization of the pyridazine ring, which allows for the rapid generation of a library of analogs from a common intermediate. For example, palladium-catalyzed cross-coupling reactions can be employed to introduce a variety of substituents at different positions on the pyridazine core.

Furthermore, the development of one-pot procedures and flow chemistry techniques is being explored to streamline the synthesis, making it more efficient and scalable. These modern synthetic approaches are crucial for the continued exploration of the chemical space around this compound and the discovery of new bioactive molecules.

Biological Activities and Pharmacological Potential of 6 Propoxypyridazin 3 Amine and Its Analogs

Evaluation of Anti-inflammatory and Analgesic Properties

Pyridazinone derivatives have been investigated for their potential to mitigate inflammation and pain. researchgate.net These compounds are structurally distinct from traditional non-steroidal anti-inflammatory drugs (NSAIDs), offering the possibility of different mechanisms of action and side effect profiles. nih.gov Research has focused on modifying the pyridazinone core, particularly at the 2 and 6 positions, to enhance analgesic and anti-inflammatory efficacy. researchgate.net

The anti-inflammatory properties of pyridazinone analogs have been evaluated through various in vitro assays designed to elucidate their mechanisms of action. A primary mechanism for many anti-inflammatory agents is the inhibition of prostaglandin (B15479496) synthesis by targeting cyclooxygenase (COX) enzymes. nih.gov In vitro assays, such as the human whole blood assay, are used to determine the inhibitory activity of compounds on COX-1 and COX-2 isoforms. researchgate.net Some pyridazinone derivatives have been found to exert their anti-inflammatory effects through pathways other than COX inhibition, suggesting the involvement of different molecular targets. researchgate.net

Another key aspect of inflammation is the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). mdpi.commdpi.com The ability of compounds to suppress the production of these cytokines in cell-based assays, often using lipopolysaccharide (LPS)-stimulated macrophages or peripheral blood mononuclear cells, is a strong indicator of their anti-inflammatory potential. nih.govmdpi.com Furthermore, the protein denaturation assay is a common in vitro method to screen for anti-inflammatory activity, as the ability of a compound to prevent heat-induced denaturation of proteins like bovine serum albumin (BSA) correlates with its anti-inflammatory efficacy. mdpi.comnih.gov

| Compound Type | Assay | Key Findings |

| Thiazoline-2-Thione Derivatives | BSA Denaturation Assay | Compound 4d showed an IC50 value of 21.9 µg/mL, comparable to Aspirin (B1665792) (22 µg/mL), indicating significant anti-inflammatory potential. mdpi.com |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine Derivatives | COX/LOX Inhibition | Compounds 5d and 5e were identified as potent inhibitors of both COX and LOX pathways, demonstrating dual inhibitory action. nih.gov |

| Mygalin (Spermidine Analogue) | COX-2, iNOS, 5-LOX Docking & Expression | In silico analysis showed interaction with COX-2, iNOS, and 5-LOX. In vitro, Mygalin reduced LPS-induced expression of iNOS and COX-2. mdpi.com |

The efficacy of pyridazinone analogs as analgesic and anti-inflammatory agents has been confirmed in various preclinical in vivo models. The carrageenan-induced paw edema model in rats is a standard and widely used assay to evaluate acute anti-inflammatory activity. nih.govnih.gov In this model, the reduction in paw swelling after administration of the test compound is measured over several hours. nih.gov

For assessing analgesic properties, the p-benzoquinone-induced or acetic acid-induced writhing tests in mice are commonly employed. researchgate.netresearchgate.netmdpi.com These tests measure a compound's ability to reduce the number of abdominal constrictions (writhes) induced by a chemical irritant, which is indicative of peripheral analgesic activity. researchgate.net Some pyridazinone derivatives have demonstrated analgesic potency comparable or superior to reference drugs like aspirin in these models. researchgate.netresearchgate.net

Furthermore, the potential of these compounds to treat neuropathic pain is evaluated in models of allodynia, where a normally non-painful stimulus elicits a pain response. nih.gov Models such as oxaliplatin-induced or streptozotocin-induced neuropathy are used to assess a compound's ability to reverse tactile or thermal allodynia. nih.gov

| Compound/Derivative | Animal Model | Assay | Results |

| 6-phenyl/(4-methylphenyl)-3(2H)-pyridazinon-2-propionamide derivatives | Mice, Rats | Phenylbenzoquinone-induced writhing; Carrageenan-induced paw edema | IVa-3 was the most active analgesic and also exhibited the most potent anti-inflammatory activity. nih.gov |

| [6-(3,5-Dimethyl-4-chloro-pyrazole-1-yl)-3(2H)-pyridazinone-2-yl]acetic acid amides | Mice, Rats | p-Benzoquinone-induced writhing; Carrageenan-induced hind paw edema | Compounds 30 and 31 were found to be equipotent to aspirin in analgesic tests. researchgate.net |

| 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives | Mice | Formalin test; Oxaliplatin-induced neuropathy | Compounds 6 and 9 showed significant antinociceptive effects in both phases of the formalin test and antiallodynic properties in the neuropathy model. nih.gov |

| LASSBio-981 | Rats | Spinal nerve ligation (neuropathic pain) | Inhibited the development of heat hyperalgesia and mechanical allodynia after 7 days of treatment. bioworld.com |

Investigation of Sigma-1 Receptor (σ1R) Ligand Activity

The sigma-1 receptor (σ1R) is a unique intracellular chaperone protein located primarily at the endoplasmic reticulum-mitochondria interface. nih.govresearcher.life It is implicated in a variety of cellular functions and central nervous system pathologies, including pain, neurodegenerative diseases, and psychiatric disorders, making it an attractive therapeutic target. rsc.orgmdpi.com Analogs of 6-propoxypyridazin-3-amine, particularly those with a 6-hydroxypyridazinone scaffold, have been developed as high-affinity ligands for the σ1R. nih.gov

The initial characterization of a potential σ1R ligand involves determining its binding affinity (typically expressed as the inhibition constant, Ki, or IC50 value) through competitive radioligand binding assays. researchgate.net These assays use membranes from tissues or cells expressing the receptor and a radiolabeled ligand, such as ³H-pentazocine for σ1R. sigmaaldrich.com

A crucial aspect of this profiling is assessing selectivity. Ligands are tested for their affinity for the sigma-2 receptor (σ2R) to determine subtype selectivity. researcher.life Non-selective ligands like [³H]DTG are often used to label both σ1 and σ2 sites, with selective agents added to isolate binding to the σ2R. sigmaaldrich.com High selectivity for σ1R over σ2R is often a desirable characteristic to minimize off-target effects. Furthermore, comprehensive profiling involves screening against a panel of other CNS receptors, ion channels, and transporters to ensure the compound's specificity for the intended target. radiologykey.com

| Compound | σ1R Affinity (Ki or IC50, nM) | σ2R/σ1R Selectivity Ratio | Reference |

| SA4503 (Cutamesine) | 4.0 - 4.6 (Ki); 17.4 (IC50) | 13.3 - 103 | radiologykey.com |

| Fluspidine | 0.59 (Ki) | High | mdpi.com |

| RC-33 | Potent (nM range) | High | researchgate.net |

| N,N-dialkyl fenpropimorph (B1672530) derivative 1 | Nanomolar range | High for σ1R | nih.gov |

| N,N-dialkyl fenpropimorph derivative 4 | High nanomolar/micromolar range | Slight preference for σ2R | nih.gov |

Determining whether a ligand acts as an agonist (activator) or an antagonist (blocker) at the σ1R is essential for understanding its pharmacological effects. Unlike classic G-protein coupled receptors, the σ1R acts as a chaperone, modulating the function of various client proteins, including ion channels and other receptors. researchgate.netnih.gov

Functional assays for σ1R activity often measure the downstream consequences of this modulation. For example, σ1R agonists have been shown to potentiate NMDA receptor-mediated responses and modulate intracellular calcium (Ca²⁺) signaling, particularly the release of Ca²⁺ from the endoplasmic reticulum via inositol (B14025) 1,4,5-trisphosphate (IP3) receptors. nih.govnih.gov Therefore, functional assays may involve electrophysiological recordings to measure changes in ion channel activity or fluorescence-based imaging to quantify alterations in intracellular calcium levels in response to the ligand. nih.gov The ability of a compound to elicit such a response indicates agonism, while its ability to block the effect of a known agonist indicates antagonism. sigmaaldrich.com Differentiating agonists from antagonists can also be achieved using allosteric modulators like phenytoin, which has been shown to increase the binding affinity of σ1R agonists but not antagonists. rsc.org

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantification and visualization of molecular targets in the living brain. The development of selective, high-affinity radiolabeled σ1R ligands is crucial for studying the receptor's role in disease pathophysiology and for use in drug development to confirm target engagement. nih.gov

Analogs of this compound have been successfully developed into carbon-11 (B1219553) labeled PET radioligands. nih.govnih.gov Preclinical in vivo studies in mice using PET/CT imaging have demonstrated that these radiotracers can cross the blood-brain barrier and show specific binding in brain regions known to express σ1R. nih.gov The specificity of this binding is confirmed through blocking studies, where pre-administration of a known σ1R ligand (agonist or antagonist) significantly reduces the uptake of the radiotracer in the brain. nih.govnih.gov These imaging studies are vital for validating the utility of new compounds as PET tracers and for demonstrating that a therapeutic candidate can engage the σ1R target in a living organism. nih.gov For instance, the radioligand [¹¹C]HCC0929, based on a 6-hydroxypyridazinone scaffold, has shown ideal imaging properties for the non-invasive quantification of σ1R in the brain. nih.govnih.gov

Monoamine Oxidase B (MAO-B) Inhibition Studies

There is currently no available scientific literature detailing the in vitro enzymatic inhibition, kinetic analysis, or selectivity of this compound against either Monoamine Oxidase B (MAO-B) or Monoamine Oxidase A (MAO-A). Research in this area has been conducted on other pyridazine-containing scaffolds, such as pyridazinobenzylpiperidine derivatives, which have shown potential as selective MAO-B inhibitors. nih.govnih.gov However, these findings cannot be extrapolated to definitively characterize the activity of this compound.

No data from in vitro enzymatic inhibition assays or kinetic studies for this compound have been published.

Without primary inhibition data for MAO-B, an assessment of the selectivity of this compound for MAO-B over MAO-A is not possible.

Anticancer and Antiproliferative Activity Investigations

Similarly, the scientific literature lacks specific studies on the anticancer and antiproliferative potential of this compound. The pyridazine (B1198779) core is present in various molecules that have been investigated for anticancer properties, such as certain 6-aryl-pyridazin-3(2H)-ones, which have demonstrated cytotoxicity against a range of human cancer cell lines. nih.gov However, no such investigations have been reported for this compound.

No data from in vitro cytotoxicity or antiproliferative assays involving this compound against any cancer cell lines are available in the current body of scientific literature.

As there are no reports of anticancer activity for this compound, no research into the potential molecular mechanisms of such effects has been conducted.

Antimicrobial and Antiviral Activity Assessments

Investigations into the antimicrobial and antiviral properties of this compound have not been reported. While other heterocyclic amine compounds and various pyridazine derivatives have been synthesized and tested for these activities, data specific to this compound is absent from the available literature. nih.gov

Exploration of Interactions with Other Neurotransmitter Receptors (e.g., Dopamine (B1211576) Receptors, Serotonin (B10506) Receptors, Adrenergic Receptors)

The pyridazine nucleus is a versatile scaffold that has been incorporated into compounds targeting a range of receptors, including those for key neurotransmitters like dopamine, serotonin, and norepinephrine. nih.gov The inherent physicochemical properties of the pyridazine ring, such as its hydrogen bonding capacity and dipole moment, make it a valuable component in the design of neurologically active agents. nih.gov

Dopamine Receptors: While direct binding data for this compound at dopamine receptors is not readily available, the broader family of pyridazine derivatives has been investigated for such interactions. For instance, certain arylpiperazine derivatives containing a pyridazine moiety have been synthesized and evaluated for their affinity for dopamine D2-like receptors (D2 and D3). mdpi.com The structural features of these analogs, particularly the nature of the terminal fragments, have a significant impact on their binding affinity. mdpi.com

Serotonin Receptors: The pyridazine scaffold is present in various compounds that interact with serotonin receptors. nih.gov Some pyridazine analogs have been identified as serotonin receptor antagonists. nih.gov Structure-activity relationship studies on different series of pyridazine-containing compounds have shown that modifications to the scaffold can significantly influence binding affinity and selectivity for different serotonin receptor subtypes, such as 5-HT1A, 5-HT2A, and 5-HT7. mdpi.comnih.gov For example, in certain series of arylpiperazine derivatives, the nature of the biphenyl-like system attached to the piperazine (B1678402) ring plays a crucial role in determining the affinity for 5-HT2A receptors. mdpi.com

Adrenergic Receptors: The interaction of pyridazine derivatives with adrenergic receptors is an area of interest in drug discovery. The structural similarities between the endogenous ligands for adrenergic receptors, epinephrine (B1671497) and norepinephrine, and other monoamine neurotransmitters suggest that heterocyclic scaffolds like pyridazine could be adapted to bind to these receptors. nih.gov The binding of ligands to adrenergic receptors often involves key interactions such as hydrogen bonding and π-π stacking, which the pyridazine ring is capable of participating in. nih.govnih.gov

Due to the lack of specific binding affinity data for this compound, a data table for its interactions with these neurotransmitter receptors cannot be generated at this time.

Antiparasitic Activity Investigations

The pyridazine core is a structural feature in a number of compounds that have been investigated for their antimicrobial and antiparasitic properties. researchgate.net The search for novel anti-infective agents is a continuous effort, and heterocyclic compounds, including pyridazines, represent a promising area of research. researchgate.net

While specific studies on the antiparasitic activity of this compound are not prominent in the available literature, related pyridazine derivatives have shown potential against various protozoan parasites. For example, novel 3-nitroimidazo[1,2-b]pyridazine (B98374) scaffolds have been designed to enhance antiparasitic efficacy. researchgate.net In one study, a series of tetrahydrophthalazinones, which are related to pyridazines, demonstrated excellent activity against Giardia lamblia, with some derivatives showing significantly higher potency than the standard drug metronidazole. researchgate.net

Furthermore, other nitrogen-containing heterocyclic systems, which share some structural similarities with pyridazines, have been a fruitful source of antiparasitic drug candidates. For instance, pyrimidine (B1678525) and benzimidazole (B57391) derivatives have shown promising activity against parasites such as Leishmania major and Toxoplasma gondii. nih.govnih.gov

Given the absence of specific data on the antiparasitic activity of this compound, a data table detailing its efficacy against various parasites cannot be provided.

Structure Activity Relationship Sar and Computational Studies

Elucidation of Critical Structural Determinants for Biological Activity

Structure-activity relationship (SAR) studies investigate how specific structural modifications to a lead compound, such as 6-propoxypyridazin-3-amine, affect its biological activity. These studies are crucial for optimizing efficacy and selectivity. The key structural features of this scaffold include the alkoxy group at the C6 position, the pyridazine (B1198779) core itself, and the amino group at the C3 position. blumberginstitute.org

The substituent at the 6-position of the pyridazine ring plays a significant role in modulating the molecule's pharmacokinetic and pharmacodynamic properties. The propoxy group in this compound is a critical determinant of its interaction with biological targets.

Research findings indicate that the length and branching of the alkyl chain of the 6-alkoxy substituent directly influence lipophilicity, which in turn affects cell membrane permeability and binding affinity. Generally, increasing the alkyl chain length enhances hydrophobic interactions with the target protein, which can lead to increased potency up to a certain point (a "cliff" effect), after which steric hindrance may reduce activity.

For instance, in related 6-(benzyloxy)pyridazin-3-amine (B13967861) series explored for herbicidal potential, the nature of the group at this position was a key factor in activity. nih.gov While a direct comparative study on a homologous series of 6-alkoxypyridazin-3-amines is not extensively detailed in the provided literature, the principles of SAR suggest a clear trend. A shorter chain like methoxy (B1213986) might offer good solubility but weaker hydrophobic interactions, whereas a longer chain like butoxy could enhance binding but potentially decrease solubility or introduce steric clashes. Branching, such as an isopropoxy group instead of a propoxy group, can alter the molecule's conformation and fit within a binding pocket, often leading to changes in selectivity and potency.

| Compound | R Group (at C6-position) | Chain Length | Predicted Impact on Lipophilicity (LogP) | Hypothesized Biological Activity Trend |

|---|---|---|---|---|

| Analog 1 | -OCH₃ (Methoxy) | 1 | Low | Moderate activity, good solubility. |

| Analog 2 | -OCH₂CH₃ (Ethoxy) | 2 | Medium | Increased activity due to balanced lipophilicity. |

| This compound | -OCH₂CH₂CH₃ (Propoxy) | 3 | Optimal | Potentially optimal balance for high activity. |

| Analog 3 | -OCH(CH₃)₂ (Isopropoxy) | 3 (branched) | Medium-High | Activity may change due to steric effects. |

| Analog 4 | -OCH₂CH₂CH₂CH₃ (Butoxy) | 4 | High | Possible decrease in activity due to steric hindrance or poor solubility. |

This table presents a hypothesized trend based on established SAR principles, illustrating the expected impact of modifying the alkyl chain at the 6-propoxy position.

The electronic properties of the pyridazine ring itself are fundamental to its function as a pharmacophore. nih.gov The two adjacent nitrogen atoms create a unique electron distribution, making the ring a good hydrogen bond acceptor and capable of engaging in π-π stacking interactions. blumberginstitute.org The nature and position of other substituents on the pyridazine ring (e.g., at the C4 or C5 positions) can significantly modulate these properties.

The introduction of electron-withdrawing groups (EWGs) like halogens (Cl, F) or cyano groups (-CN) can decrease the basicity of the ring nitrogens and alter the molecule's dipole moment. This can influence long-range electrostatic interactions with the target receptor. Conversely, electron-donating groups (EDGs) such as methyl (-CH₃) or methoxy (-OCH₃) groups can increase electron density in the ring, potentially enhancing certain interactions. nih.gov

For example, in studies of aminopyridazine derivatives acting as GABA-A antagonists, substitutions with various aromatic groups at the sixth position were shown to be a primary determinant of binding affinity. dovepress.com The position of these substituents is also critical; a group at the C4 position will have a different electronic and steric influence than the same group at the C5 position, potentially altering the molecule's binding orientation and selectivity for different biological targets.

The 3-amino group is a crucial feature for the biological activity of this class of compounds. Notably, all three pyridazine-containing drugs that have reached the market are based on a 3-aminopyridazine (B1208633) core, highlighting the importance of this functional group. nih.gov This primary amine typically acts as a key hydrogen bond donor, forming critical interactions with amino acid residues (e.g., backbone carbonyls) in the active site of target proteins like kinases.

The basicity of this amino group is a finely tuned parameter. If the group is too basic, it may be protonated at physiological pH, which could be favorable or unfavorable for receptor interaction depending on the nature of the binding site. Modifying the 3-amino group, for instance by converting it to a secondary amine (e.g., -NHCH₃) or a tertiary amine, can have profound effects:

Steric Hindrance: Adding substituents can introduce steric bulk that prevents optimal binding.

Hydrogen Bonding: A secondary amine can still act as a hydrogen bond donor, but a tertiary amine cannot, which would likely abolish the activity if this interaction is critical.

Basicity (pKa): Alkyl substitutions on the amine can alter its basicity, thereby affecting its ionization state and the strength of its electrostatic interactions with the target.

In related amino-heterocyclic scaffolds, the amino group's ability to form specific hydrogen bonds is often a deciding factor for receptor affinity and selectivity. mdpi.com

Computational Chemistry and Cheminformatics Approaches to SAR/SPR

Computational methods are indispensable tools for rationalizing observed SAR data and predicting the activity of novel compounds, thereby accelerating the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govasianpubs.org For pyridazine derivatives, QSAR studies have successfully created predictive models for various activities, including vasorelaxant properties. nih.gov

The process involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various aspects of the molecule's structure:

Constitutional: Molecular weight, atom counts.

Topological: Describing atomic connectivity.

Geometrical (3D): Molecular surface area, volume.

Physicochemical: LogP (lipophilicity), polar surface area (PSA), dipole moment.

Electronic: Charges on specific atoms.

Using statistical methods like Multiple Linear Regression (MLR), a model is built that links a combination of these descriptors to the observed activity (e.g., IC₅₀). A statistically significant QSAR model for a series of 3,6-disubstituted pyridazines showed a high correlation coefficient (R² = 0.8117) and strong predictive power, validating the relationship between the chosen descriptors and vasorelaxant activity. nih.gov Such models allow researchers to predict the activity of new, unsynthesized this compound analogs, prioritizing the most promising candidates for synthesis and testing.

| Descriptor Type | Example Descriptor | Property Measured | Relevance to SAR |

|---|---|---|---|

| Physicochemical | LogP | Lipophilicity/Hydrophobicity | Affects membrane permeability and hydrophobic interactions. |

| Electronic | Dipole Moment | Polarity and charge distribution of the molecule. | Governs long-range electrostatic interactions with the target. |

| Geometrical | Molecular Surface Area | The overall size and shape of the molecule. | Influences steric fit within the binding site. |

| Topological | Wiener Index | Structural branching and connectivity. | Relates to molecular compactness and shape. |

This table lists common descriptors used in QSAR studies and their relevance in understanding structure-activity relationships.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein receptor or enzyme. semanticscholar.org This method is instrumental in visualizing and understanding the specific molecular interactions that underpin biological activity.

For a compound like this compound, docking simulations can predict its binding mode within a target's active site. A typical binding hypothesis for a pyridazine-based inhibitor in a kinase active site would involve:

Hydrogen Bonds: The 3-amino group forming one or two hydrogen bonds with the protein's "hinge region" backbone. One of the pyridazine ring nitrogens often acts as an additional hydrogen bond acceptor. nih.gov

Hydrophobic Interactions: The 6-propoxy group extending into a hydrophobic pocket, with the propyl chain making favorable van der Waals contacts with nonpolar amino acid residues.

π-π Stacking: The pyridazine ring itself may engage in π-π stacking interactions with aromatic residues like phenylalanine (Phe) or tyrosine (Tyr) in the active site.

These simulations provide a structural basis for the observed SAR. For example, docking can show how a longer alkyl chain at the 6-position might better fill a hydrophobic pocket to increase potency, or how a bulky substituent at the C5 position could cause a steric clash, leading to reduced activity. acs.org Such insights are invaluable for the rational design of new, more effective analogs.

Molecular Dynamics Simulations to Explore Conformational Dynamics and Binding Energetics

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-dependent behavior of molecules, offering insights into the conformational flexibility and binding stability of ligands like this compound within a biological target. researchgate.netresearchgate.net For pyridazine derivatives, MD simulations are employed to analyze the stability of the ligand-receptor complex after initial docking. researchgate.netimpactfactor.org These simulations, often run for nanoseconds, track the atomic movements of the system, providing a detailed view of how the ligand settles into the binding pocket and the persistence of key interactions. researchgate.net

Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD), Radius of Gyration (Rg), Solvent Accessible Surface Area (SASA), and the number and duration of hydrogen bonds. researchgate.netimpactfactor.org A stable RMSD value over the simulation time suggests that the ligand has found a stable binding mode and does not undergo significant conformational changes that would lead to its dissociation. researchgate.net For example, a study on a series of pyridazine derivatives repurposed for antiproliferative activity utilized 100 ns MD simulations to confirm the stability of the top-scoring molecules within the DNA receptor. researchgate.netimpactfactor.org The analysis showed minimal fluctuations for the most promising compound, indicating a stable complex. researchgate.net

| Parameter | Description | Significance in Drug Design |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions between the simulated structure and a reference structure over time. | Indicates the stability of the ligand within the binding pocket and the overall structural stability of the protein-ligand complex. researchgate.net |

| Radius of Gyration (Rg) | Represents the root mean square distance of the atoms from their common center of mass. | Assesses the compactness and conformational stability of the ligand and receptor during the simulation. impactfactor.org |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to a solvent. | Provides insights into changes in the ligand's exposure to the solvent upon binding, which can affect solubility and binding affinity. impactfactor.org |

| Hydrogen Bond Analysis | Tracks the formation, duration, and breaking of hydrogen bonds between the ligand and the receptor. | Identifies critical and stable hydrogen bond interactions that are key to the ligand's binding affinity and specificity. researchgate.net |

| Binding Free Energy (e.g., MM/PBSA) | Calculates the free energy change upon ligand binding to the receptor. | Quantifies the binding affinity, allowing for the ranking of different compounds and guiding lead optimization. impactfactor.org |

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction and In Silico Screening

In the early phases of drug discovery, evaluating the pharmacokinetic and safety profiles of a compound is as critical as assessing its efficacy. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction offers a rapid and cost-effective method to screen potential drug candidates like this compound and its derivatives for desirable drug-like properties. imedpub.comnih.gov Computational models and online tools are widely used to predict a range of pharmaceutically relevant properties, helping to identify and filter out compounds that are likely to fail in later developmental stages due to poor pharmacokinetics or toxicity. imedpub.commdpi.com

These predictive studies are often based on a compound's structure and physicochemical properties. For instance, Lipinski's rule of five is a commonly used guideline to assess oral bioavailability. imedpub.com Various computational tools can predict key ADMET parameters such as human intestinal absorption (HIA), Caco-2 cell permeability (an indicator of intestinal absorption), plasma protein binding (PPB), blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. nih.gov Additionally, toxicity predictions, including potential carcinogenicity and mutagenicity (Ames test), are vital for early safety assessment. nih.gov Several studies on pyridazine and pyridazinone derivatives have successfully employed these in silico methods to evaluate their ADMET profiles, ensuring that the designed compounds possess favorable pharmacokinetic characteristics. researchgate.netnih.gov

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. jocpr.com This process helps prioritize which derivatives of a lead compound, such as this compound, should be synthesized and tested experimentally. By combining ADMET predictions with virtual screening, researchers can focus their efforts on molecules that not only show high predicted binding affinity but also have a promising drug-like profile, thereby streamlining the drug discovery pipeline. jocpr.com

| Category | Parameter | Description and Importance |

|---|---|---|

| Absorption | Human Intestinal Absorption (HIA) | Predicts the percentage of a compound absorbed through the human gut. High absorption is crucial for orally administered drugs. |

| Caco-2 Permeability | An in vitro model for predicting intestinal drug absorption. High permeability suggests good potential for oral bioavailability. | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Indicates whether a compound can cross the BBB to act on the central nervous system. This is desirable for neurological drugs but avoided for others to prevent side effects. |

| Plasma Protein Binding (PPB) | Predicts the extent to which a drug binds to proteins in the blood. High binding can limit the amount of free drug available to exert its effect. | |

| Metabolism | CYP450 Inhibition | Predicts if a compound inhibits key cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4), which can lead to adverse drug-drug interactions. nih.gov |

| Excretion | Total Clearance | Estimates the rate at which a drug is removed from the body, influencing dosing frequency. |

| Toxicity | Ames Test | Predicts the mutagenic potential of a compound. A positive result is a significant red flag for carcinogenicity. |

| hERG Inhibition | Predicts blockage of the hERG potassium channel, which can lead to cardiac arrhythmia. Low potential for hERG interaction is a critical safety feature. nih.gov |

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the identification of the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.comresearchgate.net A pharmacophore model does not represent a real molecule but rather an abstract map of key interaction points, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, aromatic rings, and charged groups. researchgate.net This approach is particularly valuable when the 3D structure of the biological target is unknown. nih.gov

For classes of compounds like aminopyridazine derivatives, pharmacophore models are developed by aligning a set of known active molecules and extracting their common chemical features. dovepress.com For example, a study on aminopyridazine derivatives acting as GABA-A receptor antagonists developed a pharmacophore model which predicted that highly active compounds should be aromatic. dovepress.com The model further specified that the sixth position of the aminopyridazine ring should be substituted with aromatic and hydrophobic groups, while the fourth position of this aromatic substituent should contain a hydrogen bond donor or acceptor group. dovepress.com Such models provide a clear roadmap for designing new molecules with potentially enhanced activity.

Once a pharmacophore model is established and validated, it can be used as a 3D query to screen virtual compound libraries to find novel scaffolds that match the required features. tandfonline.comtandfonline.com This process, known as pharmacophore-based virtual screening, can rapidly identify diverse hit compounds. tandfonline.com Furthermore, in ligand-based drug design, the pharmacophore serves as a guide for the rational modification of a lead compound like this compound. By adding, removing, or modifying functional groups to better fit the pharmacophore map, medicinal chemists can systematically optimize the compound's potency and selectivity. This principle is exemplified in studies where Comparative Molecular Field Analysis (CoMFA) contour maps, which are related to 3D-QSAR, serve as a pharmacophoric model to guide the de novo design of new pyridazine analogs. nih.gov

| Pharmacophoric Feature | Abbreviation | Description | Example Interaction |

|---|---|---|---|

| Hydrogen Bond Acceptor | HBA | An atom or group with a lone pair of electrons (e.g., carbonyl oxygen, pyridine (B92270) nitrogen) that can accept a hydrogen bond. | Interaction with -OH or -NH groups on the protein target. |

| Hydrogen Bond Donor | HBD | An atom with an electropositive hydrogen (e.g., in -OH, -NH2 groups) that can donate a hydrogen bond. | Interaction with carbonyl oxygen or nitrogen atoms on the protein target. |

| Hydrophobic Group | HY | A nonpolar group, such as an alkyl or aryl moiety, that engages in van der Waals or hydrophobic interactions. | Binding within a greasy, nonpolar pocket of the receptor. |

| Aromatic Ring | AR | A planar, cyclic, conjugated system (e.g., phenyl, pyridazine ring) that can participate in π-π stacking interactions. | Stacking with aromatic amino acid residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp). |

| Positive Ionizable | PI | A group that is typically positively charged at physiological pH, such as a protonated amine. | Forms salt bridges or electrostatic interactions with negatively charged residues like Aspartic acid (Asp) or Glutamic acid (Glu). |

| Negative Ionizable | NI | A group that is typically negatively charged at physiological pH, such as a carboxylate group. | Forms salt bridges or electrostatic interactions with positively charged residues like Lysine (Lys) or Arginine (Arg). |

Pharmacological Mechanisms of Action and Cellular Pathway Modulation

Target Engagement Methodologies and Their Application to 6-Propoxypyridazin-3-amine Research

There is no available scientific literature detailing the application of target engagement methodologies to the study of this compound.

No published studies were identified that describe the use of in vitro biochemical or biophysical assays to determine the molecular targets of this compound. Consequently, there is no data on its binding affinity, enzyme inhibition, or other target-specific interactions at a biochemical level.

There is no publicly available research on the use of in vivo methods to confirm target engagement for this compound. This includes a lack of studies utilizing biomarker analysis or imaging techniques to demonstrate that the compound interacts with its putative target in a living organism.

Investigation of Intracellular Signaling Cascades Modulated by this compound and its Analogs

No research has been published that investigates the effects of this compound or its close analogs on intracellular signaling cascades. The pathways and cellular processes that this compound may modulate remain uncharacterized.

Elucidation of Enzymatic Inhibition Mechanisms at the Molecular Level

There are no studies available in the scientific literature that elucidate the mechanisms of enzymatic inhibition by this compound at a molecular level. It is currently unknown if this compound acts as an enzyme inhibitor, and if so, the nature of such inhibition (e.g., competitive, non-competitive, uncompetitive) has not been described.

Preclinical Pharmacokinetic and Pharmacodynamic Characterization

Absorption, Distribution, Metabolism, and Excretion (ADME) Research

ADME studies are fundamental in preclinical development to understand how a potential drug is processed by a living organism. These studies are crucial for predicting a compound's clinical viability.

In Vitro Metabolic Stability and Permeability Assays

Metabolic Stability: In vitro assays using liver microsomes or hepatocytes from different species (e.g., rat, dog, human) are typically conducted to assess the metabolic stability of a new chemical entity. researchgate.netnih.govfrontiersin.org These experiments help to predict the in vivo clearance of a compound. For related pyridazine (B1198779) derivatives, studies have shown that modifications to the chemical structure can significantly impact metabolic stability. nih.govnih.gov For instance, the introduction of fluorine atoms has been explored as a strategy to reduce metabolic turnover in some heterocyclic compounds. blumberginstitute.org

Permeability: The ability of a compound to cross biological membranes is a key determinant of its oral absorption and distribution. In vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based assays using Caco-2 cell monolayers are commonly used to predict intestinal permeability. mdpi.comnih.govnih.gov For aminopyridine and pyridazine analogs, research has demonstrated that factors such as lipophilicity and the presence of specific functional groups can influence permeability. nih.govescholarship.org

Interactive Data Table: Illustrative In Vitro Data for a Hypothetical Pyridazine Derivative

| Assay Type | Matrix | Species | Endpoint | Result |

| Metabolic Stability | Liver Microsomes | Human | Half-life (t½) | > 60 min |

| Metabolic Stability | Liver Microsomes | Rat | Half-life (t½) | 45 min |

| Permeability | Caco-2 | N/A | Papp (A→B) | 15 x 10-6 cm/s |

| Permeability | PAMPA | N/A | Pe | 20 x 10-6 cm/s |

Note: This table is for illustrative purposes only and does not represent actual data for 6-Propoxypyridazin-3-amine.

Identification of Major Metabolites and Elucidation of Metabolic Pathways

Identifying the major metabolites of a drug candidate and understanding its metabolic pathways are critical for assessing potential safety liabilities and understanding its disposition. This is often achieved through incubation with liver microsomes or hepatocytes followed by analysis using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govfrontiersin.org Common metabolic pathways for nitrogen-containing heterocyclic compounds can include oxidation, hydroxylation, and conjugation. For some piperazin-1-ylpyridazines, major metabolites have been identified as mono-hydroxylation products. nih.gov

In Vivo Pharmacokinetic Profiling in Animal Models

Following in vitro characterization, in vivo pharmacokinetic studies are conducted in animal models (e.g., mice, rats, dogs) to understand the compound's behavior in a whole organism. aurigeneservices.comnih.govyoutube.com These studies provide crucial parameters such as:

Bioavailability (F%) : The fraction of an administered dose that reaches systemic circulation.

Clearance (CL) : The volume of plasma cleared of the drug per unit time.

Volume of Distribution (Vd) : The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Half-life (t½) : The time required for the concentration of the drug in the body to be reduced by half.

For some 2-aminopyridine (B139424) derivatives, favorable pharmacokinetic profiles with good oral bioavailability and half-lives ranging from 2.2 to 8.8 hours have been reported in preclinical species. nih.gov

Interactive Data Table: Illustrative In Vivo Pharmacokinetic Parameters for a Hypothetical Aminopyridazine in Rats

| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUClast (ng·h/mL) | t½ (h) | F (%) |

| IV | 1 | 500 | 0.08 | 800 | 2.5 | N/A |

| PO | 5 | 1200 | 0.5 | 4000 | 3.0 | 80 |

Note: This table is for illustrative purposes only and does not represent actual data for this compound.

Pharmacodynamic (PD) Biomarker Identification and Validation in Relevant Biological Systems

Pharmacodynamic biomarkers are measurable indicators of a drug's effect on the body. Their identification and validation are essential to demonstrate target engagement and to establish a link between drug exposure and therapeutic effect. The specific biomarkers would depend on the therapeutic target of this compound, which is not publicly documented. Generally, this process involves in vitro and in vivo studies to show that changes in the biomarker correlate with the drug's mechanism of action and desired physiological response.

Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship Modeling to Inform Efficacy and Safety

PK/PD modeling integrates pharmacokinetic and pharmacodynamic data to describe the relationship between drug concentration and its effect over time. mdpi.com This modeling is a powerful tool in drug development that can help in:

Predicting the therapeutic dose range for human studies.

Optimizing dosing regimens to maximize efficacy and minimize potential toxicity.

Supporting decision-making throughout the drug development process.

For a new compound, a PK/PD model would be constructed using preclinical data from in vitro and in vivo studies to simulate different dosing scenarios and predict their outcomes. nih.gov

Toxicological Research and Safety Pharmacology Considerations

In Vivo Safety Assessment in Relevant Animal Models (e.g., general toxicity, behavioral impact) Preclinical in vivo studies are crucial for understanding the systemic effects of a new chemical entity. For a compound like 6-Propoxypyridazin-3-amine, this would involve administration to animal models, such as rodents (rats or mice), to observe general toxicity and potential effects on the central nervous system (CNS).

General toxicity assessments would monitor for clinical signs of distress, changes in body weight, food and water consumption, and alterations in hematological and clinical chemistry parameters. Post-mortem histopathological examination of major organs would identify any target organ toxicity.

Mechanistic Toxicology Investigations (where applicable) Mechanistic toxicology aims to understand how a substance exerts its toxic effects at a molecular, cellular, or organ level. Should initial toxicity screenings for this compound reveal any adverse findings, further investigations would be initiated.

For instance, if hepatotoxicity were observed, mechanistic studies might explore pathways of bioactivation, mitochondrial dysfunction, or oxidative stress in liver cells. If neurotoxic effects were noted, investigations could focus on receptor binding assays (e.g., GABA, glutamate (B1630785) receptors), neurotransmitter level assessments, or electrophysiological studies to pinpoint the mechanism of action. Without initial toxicity findings, specific mechanistic investigations for this compound remain speculative.

Future Directions and Therapeutic Implications

Rational Design and Synthesis of Next-Generation 6-Propoxypyridazin-3-amine Analogs with Optimized Profiles

The 3-aminopyridazine (B1208633) scaffold, a core feature of several approved drugs, serves as a promising starting point for the development of novel therapeutic agents. nih.gov The future rational design of this compound analogs will capitalize on the distinct properties of the pyridazine (B1198779) ring. The two nitrogen heteroatoms are key hydrogen bond acceptors, a feature that can be exploited to achieve strong and specific interactions with biological targets. nih.gov Furthermore, the pyridazine ring's electronic properties can be finely tuned through substituent modifications.

Future synthetic strategies will likely focus on structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic profiles. Modifications to the propoxy group at the C6 position could be explored to enhance binding affinity or modulate solubility. Meanwhile, derivatization of the amine group at the C3 position could be used to introduce new functionalities or improve metabolic stability. The goal is to create next-generation compounds with superior efficacy and reduced off-target effects, leveraging the inherent versatility of the pyridazine heterocycle. blumberginstitute.org

Exploration of Multi-Targeting Strategies Based on the this compound Scaffold

The development of drugs that can modulate multiple biological targets simultaneously is a growing trend in pharmacology, particularly for complex diseases like cancer and inflammatory disorders. The pyridazine scaffold has already shown potential in this area. For instance, certain pyridazinone derivatives have been developed as dual inhibitors of kinases such as DYRK1A and GSK3β. nih.gov

The this compound core could serve as a foundational structure for creating multi-targeted ligands. By strategically modifying the scaffold, it may be possible to design compounds that interact with multiple, disease-relevant proteins. For example, derivatives could be engineered to inhibit both pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and key enzymes in inflammatory pathways, such as p38 kinase. scirp.org This approach could lead to more effective therapies for autoimmune diseases like rheumatoid arthritis. scirp.org

Investigation of Combination Therapies Involving this compound or its Derivatives

For complex multifactorial diseases, combination therapy often provides a more robust and durable response than monotherapy. As novel derivatives of this compound are developed with specific biological activities, a logical next step will be to investigate their efficacy in combination with existing therapeutic agents.

If, for example, an analog is developed as a tyrosine kinase inhibitor for acute myeloid leukemia (AML), its potential in combination with standard chemotherapeutic agents could be explored. mdpi.com Such combinations could allow for synergistic effects, potentially overcoming drug resistance mechanisms or enabling the use of lower, less toxic doses of one or both agents. Future preclinical studies would need to be designed to systematically evaluate various combination regimens to identify those with the most promising therapeutic index.

Development of Advanced Preclinical Models for Enhanced Efficacy and Safety Assessment

To accurately predict the clinical potential of novel this compound derivatives, sophisticated preclinical models are essential. Standard cell-based assays provide initial insights, but more complex models are needed to evaluate efficacy and safety in a more physiologically relevant context.

For potential anti-inflammatory candidates, researchers could utilize animal models of rheumatoid arthritis or inflammatory bowel disease. nih.govscirp.org For instance, the lipopolysaccharide (LPS)-induced TNF-α production model in rodents is a well-established system for assessing the in vivo activity of potential anti-inflammatory drugs. scirp.org Similarly, if derivatives are designed to target neuroinflammation or neurodegenerative diseases, relevant animal models of those specific conditions would be required. The use of these advanced models will be critical for selecting the most promising candidates to advance into clinical trials.

Considerations for Potential Clinical Translation of Pyridazine-Based Therapeutic Candidates

The successful translation of a compound from preclinical discovery to clinical use requires careful consideration of numerous factors. The history of pyridazine-containing drugs provides valuable lessons. For instance, minaprine, a 3-aminopyridazine derivative, was withdrawn from the market due to safety concerns, highlighting the importance of thorough toxicological profiling. nih.gov

Conversely, the recent approval of drugs like relugolix and deucravacitinib, both of which are based on the 3-aminopyridazine scaffold, demonstrates the continued therapeutic relevance of this chemical class. nih.gov For any new candidate based on this compound, key considerations will include establishing a clear therapeutic window, defining a target patient population, and developing robust manufacturing processes. The precedent set by darigabat, a pyridazine derivative that has shown efficacy in clinical trials for epilepsy, suggests a viable path forward for well-characterized compounds from this class. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Propoxypyridazin-3-amine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, substituting a halogen atom (e.g., Cl) at the 6-position of pyridazin-3-amine with propoxy groups under reflux conditions using a polar aprotic solvent (e.g., DMF) and a base (e.g., K₂CO₃) . Optimization may include microwave-assisted synthesis (reducing reaction time from hours to minutes) or varying catalysts (e.g., Pd-based for cross-coupling). Monitoring intermediates via TLC/HPLC ensures purity.

Q. How can solubility profiles of this compound be systematically determined across solvents?

- Methodological Answer : Use the synthetic method (shake-flask technique) combined with UV-Vis spectroscopy or gravimetric analysis. Temperature-dependent solubility (298.15–343.55 K) can be modeled using the modified Apelblat equation or λh equation, as demonstrated for analogous 6-chloropyridazin-3-amine . For polar solvents like DMF or ethanol, solubility increases with temperature due to entropy-driven dissolution .

Q. What spectroscopic and crystallographic methods are critical for structural confirmation of this compound derivatives?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., propoxy group integration at δ ~1.0–1.5 ppm for CH₃ and δ ~3.5–4.5 ppm for OCH₂) .

- X-ray crystallography : Resolve bond angles and dihedral angles (e.g., pyridazine ring planarity, propoxy chain conformation) using single-crystal diffraction (R factor < 0.05 for high accuracy) .

- Elemental analysis : Validate empirical formulas (e.g., C₇H₁₁N₃O) with ≤0.3% deviation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer :

- Substituent variation : Replace propoxy with bulkier alkoxy groups (e.g., isopropoxy) to assess steric effects on target binding.

- QSAR modeling : Use 3D-QSAR (e.g., CoMFA/CoMSIA) to correlate electronic (Hammett σ) and hydrophobic (π) parameters with activity data from assays (e.g., enzyme inhibition IC₅₀) .

- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., pyridazine N-atoms) using docking simulations (AutoDock Vina) .

Q. What strategies resolve contradictions in reported pharmacological data for pyridazin-3-amine analogs?

- Methodological Answer :

- Dose-response validation : Replicate assays (e.g., kinase inhibition) across multiple cell lines (e.g., HEK293 vs. HeLa) to isolate cell-specific effects .

- Metabolic stability testing : Use liver microsomes to assess if conflicting in vivo/in vitro results stem from rapid metabolic degradation .

- Batch analysis : Compare impurity profiles (HPLC-MS) to rule out synthetic byproducts (e.g., depropoxylated analogs) as confounding factors .

Q. How can computational methods predict the thermodynamic stability of this compound polymorphs?

- Methodological Answer :

- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to calculate Gibbs free energy differences between polymorphs .

- Hirshfeld surface analysis : Map intermolecular interactions (e.g., C–H···N) to predict dominant packing motifs .

- Machine learning : Train models on existing pyridazine polymorph datasets (e.g., Cambridge Structural Database) to predict crystallization conditions .

Q. What experimental designs mitigate challenges in scaling up this compound synthesis while maintaining purity?

- Methodological Answer :

- Flow chemistry : Implement continuous flow reactors to control exothermic reactions (e.g., propoxylation) and minimize side products .

- DoE (Design of Experiments) : Use factorial designs to optimize variables (temperature, solvent ratio, catalyst loading) for reproducibility .

- In-line monitoring : Employ PAT (Process Analytical Technology) tools like FTIR for real-time tracking of intermediate formation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in solubility data between experimental and computational predictions?

- Methodological Answer :

- Reassess model parameters : Verify the Apelblat equation’s applicability by comparing with experimental λh values .

- Solvent polarity correction : Account for solvent-specific effects (e.g., hydrogen bonding in DMF vs. acetone) using Hansen solubility parameters .

- Error propagation analysis : Calculate uncertainties in temperature control (±0.1 K) and spectrophotometric measurements (±2% absorbance) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.